molecular formula C11H13N3OS B1621193 N-(6-amino-1,3-benzothiazol-2-yl)butanamide CAS No. 833430-30-1

N-(6-amino-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B1621193
CAS No.: 833430-30-1
M. Wt: 235.31 g/mol
InChI Key: PVUFOVSUKKNTNG-UHFFFAOYSA-N
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Description

N-(6-amino-1,3-benzothiazol-2-yl)butanamide is a compound with the molecular formula C11H13N3OS and a molecular weight of 235.3 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Chemical Reactions Analysis

N-(6-amino-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(6-amino-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

N-(6-amino-1,3-benzothiazol-2-yl)butanamide can be compared with other benzothiazole derivatives such as:

Properties

IUPAC Name

N-(6-amino-1,3-benzothiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-3-10(15)14-11-13-8-5-4-7(12)6-9(8)16-11/h4-6H,2-3,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUFOVSUKKNTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361395
Record name N-(6-amino-1,3-benzothiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

833430-30-1
Record name N-(6-amino-1,3-benzothiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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